molecular formula C16H11ClN2O2 B564971 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde CAS No. 172476-18-5

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Cat. No.: B564971
CAS No.: 172476-18-5
M. Wt: 298.726
InChI Key: AZKNHPGTHFOACE-UHFFFAOYSA-N
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Description

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol It is characterized by the presence of a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further connected to a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine to introduce the amino group at the 4th position . This intermediate is then reacted with 2-hydroxybenzaldehyde under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The aldehyde group can be reduced to form alcohol derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKNHPGTHFOACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675761
Record name 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172476-18-5
Record name 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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